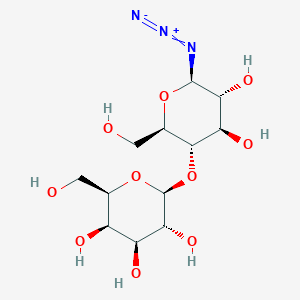

1-Azido-1-deoxy-b-D-lactopyranoside

説明

Context of Azido (B1232118) Sugars in Glycoscience and Glycobiology

The introduction of azido sugars into the field of glycobiology has been transformative. These modified monosaccharides, which contain a bioorthogonal azide (B81097) group, can be fed to cells and integrated into their natural glycan biosynthetic pathways. mdpi.comnih.gov This process, known as metabolic glycoengineering, effectively tags cellular glycans with a chemical reporter that can be selectively visualized or captured. nih.govnih.govfrontiersin.org The ability to label glycans in their native environment provides invaluable insights into their dynamic roles in cell signaling, immune responses, and disease progression. frontiersin.orgfrontiersin.org

Significance of Lactose (B1674315) and Lactosyl Derivatives in Biological Systems

Lactose, a disaccharide composed of galactose and glucose, is a crucial nutrient for mammals and a key component of human milk oligosaccharides (HMOs). mdpi.comnih.gov Beyond its nutritional role, lactose and its derivatives, such as lactosylceramide, are involved in a variety of biological processes. mdpi.comnih.gov Lactosylceramide, for instance, is a key intermediate in the biosynthesis of more complex glycosphingolipids and acts as a regulator in many cellular functions. mdpi.comnih.gov Derivatives of lactose also exhibit prebiotic properties and can influence gut health. nih.govmdpi.com The ability to study the metabolism and function of these lactosyl structures is therefore of significant interest in both fundamental biology and medicine.

Rationale for the Design and Application of 1-Azido-1-deoxy-β-D-lactopyranoside as a Glycosidic Chemical Reporter

The design of 1-Azido-1-deoxy-β-D-lactopyranoside as a chemical reporter is a logical convergence of the principles of metabolic glycoengineering and the biological significance of lactose. The rationale is as follows:

Metabolic Incorporation: It is hypothesized that, as a lactose analog, 1-Azido-1-deoxy-β-D-lactopyranoside can be taken up by cells and utilized by the cellular machinery that processes lactose and its derivatives. This would lead to its incorporation into lactosylated glycoconjugates.

Bioorthogonal Tagging: Once incorporated, the azide group serves as a latent reporter. It can be specifically and covalently labeled with a probe molecule containing a complementary functional group (e.g., an alkyne or a phosphine) through a bioorthogonal reaction. This probe can be a fluorescent dye for imaging, a biotin (B1667282) tag for purification and identification, or any other molecule of interest.

Probing Biological Function: By tracking the fate of the azido-labeled lactose, researchers can gain insights into the biosynthesis, trafficking, and localization of lactosylated molecules. For example, it could be used to study the interactions between lactosylated glycans and galectins, a family of proteins that bind to β-galactosides and are involved in various cellular processes.

In essence, 1-Azido-1-deoxy-β-D-lactopyranoside is designed to hijack the natural metabolic pathways of lactose to introduce a chemical tag that enables the study of these important biomolecules in a non-invasive and highly specific manner. The synthesis of similar azide-labeled β-lactosylceramide analogs from lactose has demonstrated the feasibility of this approach for creating valuable glycosphingolipid probes. mdpi.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-azido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O10/c13-15-14-11-8(21)7(20)10(4(2-17)23-11)25-12-9(22)6(19)5(18)3(1-16)24-12/h3-12,16-22H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOYNMRZUBUGGP-DCSYEGIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=[N+]=[N-])CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)N=[N+]=[N-])CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472313 | |

| Record name | 514012_ALDRICH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69266-16-6 | |

| Record name | 514012_ALDRICH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-1-deoxy-β-D-lactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Bioorthogonal Reactivity of 1 Azido 1 Deoxy β D Lactopyranoside

Overview of Click Chemistry with Azido (B1232118) Sugars

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.org A key feature of click chemistry is its bioorthogonality, meaning the reacting components are inert to the complex biological environment of a living cell. nih.govbiosynth.com Azido sugars, such as 1-Azido-1-deoxy-β-D-lactopyranoside, are prime candidates for click chemistry applications in glycobiology. nih.gov

These unnatural, azido-modified monosaccharides can be introduced into the metabolic pathways of cells. nih.gov The cellular machinery recognizes these azido sugars and incorporates them into glycoconjugates, which are complex carbohydrates attached to proteins or lipids. nih.gov Once incorporated, the azide (B81097) group serves as a chemical "handle" that can be selectively targeted with a complementary probe molecule in a subsequent click reaction. This allows for the visualization and study of glycans in living organisms, as well as for applications in glycomics and drug discovery. nih.govacs.orgnih.gov

The two main types of click reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov Both reactions involve the formation of a stable triazole ring from an azide and an alkyne. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Azido-1-deoxy-β-D-lactopyranoside

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction. nih.govrsc.org It involves the reaction of an azide, such as the one present in 1-Azido-1-deoxy-β-D-lactopyranoside, with a terminal alkyne in the presence of a copper(I) catalyst. organic-chemistry.org This reaction is characterized by its high rate, regioselectivity (exclusively forming the 1,4-disubstituted triazole isomer), and compatibility with a wide range of functional groups and reaction conditions. nih.govorganic-chemistry.org

The CuAAC reaction has been successfully used to label glycans in various biological contexts, including on the surface of live cells and in live zebrafish embryos. sciencedaily.com However, the cytotoxicity of the copper catalyst at higher concentrations initially limited its application in living systems. sciencedaily.com The development of copper-coordinating ligands has largely overcome this issue. sciencedaily.com

Mechanistic Considerations

The mechanism of the CuAAC reaction is more complex than a simple one-step cycloaddition. nih.govrsc.org It is believed to proceed through a series of steps involving copper(I) acetylide intermediates. nih.govrsc.orgacs.org The copper(I) catalyst first reacts with the terminal alkyne to form a copper acetylide. acs.org This intermediate then coordinates with the azide. acs.orgnih.gov

The key bond-forming step occurs between the nucleophilic carbon of the copper acetylide and the terminal nitrogen of the azide. nih.govnih.gov This leads to the formation of a six-membered copper-containing ring intermediate. acs.org Subsequent rearrangement and protonation release the triazole product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. acs.org The presence of the copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and ensures the formation of the 1,4-disubstituted triazole product. nih.govorganic-chemistry.org

Ligand Systems for Cu(I) in Biological Environments

A significant challenge for the use of CuAAC in living systems is the toxicity of copper ions. sciencedaily.com To address this, various ligand systems have been developed to stabilize the copper(I) catalyst and minimize its harmful effects. sciencedaily.commdpi.com These ligands also serve to protect the copper from oxidation and can accelerate the reaction rate. nih.gov

Tris(triazolylmethyl)amine-based ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA, are commonly used. nih.govlumiprobe.com These water-soluble ligands form stable complexes with copper(I), preventing its disproportionation and reducing its cytotoxicity. nih.govlumiprobe.com By using these ligands, the CuAAC reaction can be safely and effectively performed in biological environments, enabling the labeling of biomolecules in living cells and organisms. sciencedaily.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1-Azido-1-deoxy-β-D-lactopyranoside

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that eliminates the need for a cytotoxic copper catalyst. axispharm.com This reaction utilizes a strained cyclooctyne (B158145) that readily reacts with an azide, such as that in 1-Azido-1-deoxy-β-D-lactopyranoside, due to the high ring strain of the cyclooctyne. axispharm.commagtech.com.cn The relief of this ring strain provides the driving force for the reaction. magtech.com.cn

SPAAC has become a valuable tool for studying biological processes in living systems where the introduction of a metal catalyst is undesirable. axispharm.comnih.gov While generally slower than CuAAC, the development of more reactive cyclooctynes has improved the kinetics of SPAAC. axispharm.com

Design of Strained Cyclooctyne Partners

The reactivity of the cyclooctyne in SPAAC is a critical factor, and significant research has focused on designing more reactive yet stable cyclooctyne derivatives. magtech.com.cnresearchgate.net The first generation of cyclooctynes, such as cyclooct-2-yn-1-ol, laid the groundwork for this approach. enamine.net Subsequent generations have incorporated features to increase ring strain and/or lower the activation energy of the cycloaddition. nih.govnih.gov

Examples of advanced cyclooctynes include dibenzocyclooctynes (DIBO), which exhibit fast reaction rates, and bicyclo[6.1.0]nonyne (BCN), known for its balance of high reactivity and small size. enamine.netnih.govnih.gov Further modifications, such as the introduction of fluorine atoms or the fusion of aromatic rings, have led to even more reactive cyclooctynes like difluorobenzocyclooctyne (DIFBO). magtech.com.cn The ongoing development of novel cyclooctynes aims to optimize the balance between reactivity and stability for various applications. researchgate.netnih.govdntb.gov.uaresearchgate.net

Advantages for Live System Applications

The primary advantage of SPAAC for applications in living systems is its biocompatibility due to the absence of a metal catalyst. axispharm.com This makes it particularly suitable for live-cell imaging and in vivo studies where copper toxicity is a concern. sciencedaily.comaxispharm.com The reaction is highly selective, proceeding with minimal side reactions with endogenous functional groups. researchgate.net

SPAAC has been successfully employed for a variety of in vivo applications, including labeling glycans on the surface of living cells, tracking proteins, and imaging in whole organisms. nih.govresearchgate.netnih.gov The ability to perform these labeling reactions in a non-toxic manner has opened up new avenues for studying dynamic biological processes in their native environment. nih.gov

Interactive Data Table: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Requires ligands to mitigate copper toxicity sciencedaily.com | Generally high due to the absence of a metal catalyst axispharm.com |

| Reaction Rate | Typically faster | Can be slower, but improved with reactive cyclooctynes axispharm.com |

| Reactants | Terminal alkyne and azide | Strained cyclooctyne and azide |

| Product | 1,4-disubstituted triazole nih.gov | Mixture of regioisomeric triazoles nih.gov |

| Key Advantage | High speed and regioselectivity organic-chemistry.org | Excellent for live systems where copper is a concern axispharm.com |

Table of Chemical Compounds

| Compound Name |

|---|

| 1-Azido-1-deoxy-β-D-lactopyranoside |

| Copper(I) |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |

| Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) |

| Cyclooct-2-yn-1-ol |

| Dibenzocyclooctyne (DIBO) |

| Bicyclo[6.1.0]nonyne (BCN) |

Staudinger Ligation in Conjugation with 1-Azido-1-deoxy-β-D-lactopyranoside

The Staudinger ligation is a highly selective and bioorthogonal reaction between an azide, such as the one present in 1-Azido-1-deoxy-β-D-lactopyranoside, and a specifically engineered phosphine (B1218219). researchgate.netdntb.gov.ua This reaction has proven to be a robust method for labeling biomolecules in vitro and in vivo. nih.govnih.gov Unlike the classical Staudinger reduction which reduces the azide to an amine, the Staudinger ligation results in the stable covalent linkage of the two reacting partners. youtube.com

The mechanism of the Staudinger ligation is a modification of the classic Staudinger reaction. news-medical.netnih.gov The reaction is initiated by the nucleophilic attack of a triarylphosphine on the terminal nitrogen atom of the azide of a molecule like 1-Azido-1-deoxy-β-D-lactopyranoside. nih.gov This initial step forms a linear phosphazide (B1677712) intermediate, which then undergoes a cyclization to form a four-membered ring, followed by the extrusion of dinitrogen gas (N₂) to produce an aza-ylide (also referred to as an iminophosphorane). nih.govyoutube.com

In the classic Staudinger reduction, this aza-ylide intermediate is hydrolyzed to yield a primary amine and a phosphine oxide. news-medical.netnih.gov However, for the Staudinger ligation, the phosphine reagent is engineered to contain an electrophilic trap, typically an ortho-ester group (e.g., a methyl ester) on one of the aryl rings. youtube.comnih.gov This trap is positioned to intercept the aza-ylide intermediate through an intramolecular cyclization. The subsequent hydrolysis of this cyclic intermediate leads to the formation of a stable amide bond between the sugar and the phosphine-derived moiety, along with the formation of a phosphine oxide. youtube.comnih.gov There is also a "traceless" version of the Staudinger ligation where the phosphine oxide is not incorporated into the final product. dntb.gov.ua

The key steps can be summarized as:

Nucleophilic Attack: The phosphine attacks the azide.

Aza-ylide Formation: Loss of N₂ gas to form an aza-ylide.

Intramolecular Trapping: The aza-ylide attacks the built-in electrophilic trap.

Hydrolysis: The intermediate is hydrolyzed to form a stable amide bond.

The Staudinger ligation is one of several bioorthogonal reactions used for labeling azide-modified molecules. Its primary counterparts are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov

Staudinger Ligation vs. CuAAC: The main advantage of the Staudinger ligation over CuAAC is that it is a metal-free reaction. nih.gov The copper(I) catalyst required for CuAAC can be toxic to cells and organisms, which can limit its in vivo applications. researchgate.netnih.gov However, CuAAC generally exhibits faster reaction kinetics than the Staudinger ligation. nih.govnih.gov The slow kinetics of the Staudinger ligation can be a drawback, sometimes necessitating a large excess of the phosphine reagent. nih.gov

Staudinger Ligation vs. SPAAC: SPAAC is also a metal-free reaction, making it suitable for in vivo studies. nih.govnih.gov It involves the reaction of an azide with a strained cyclooctyne. While SPAAC can have faster kinetics than the Staudinger ligation, the phosphine reagents used in the Staudinger ligation are generally less prone to side reactions and oxidation compared to some cyclooctynes. nih.govnih.gov The synthesis of functionalized cyclooctynes can also be more complex than that of the engineered phosphines. mdpi.com

| Feature | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | None | Copper(I) | None |

| Toxicity | Low (phosphine can oxidize) | Potential cytotoxicity from copper | Low |

| Reaction Rate | Slow (k ≈ 10⁻³ M⁻¹s⁻¹) dntb.gov.ua | Fast (k ≈ 10–10⁴ M⁻¹s⁻¹) nih.gov | Moderate to Fast (k < 1 M⁻¹s⁻¹) nih.gov |

| Reactant Stability | Phosphines can be air-sensitive nih.gov | Alkynes are generally stable | Strained alkynes can be highly reactive |

| Synthetic Accessibility | Phosphine synthesis can be multi-step | Terminal alkynes are readily available | Synthesis of strained alkynes can be complex mdpi.com |

Applications of 1 Azido 1 Deoxy β D Lactopyranoside in Glycobiology Research

Glycan Imaging and Visualization

The visualization of glycans in their native cellular environment provides invaluable insights into their dynamic roles in biological processes. Metabolic glycoengineering utilizing azido (B1232118) sugars, such as 1-Azido-1-deoxy-β-D-lactopyranoside, offers a powerful tool for imaging glycans in living cells and organisms. nih.govmdpi.com This approach involves introducing the synthetic sugar analog, which bears a bioorthogonal azide (B81097) group, to cells. The cells' metabolic machinery then incorporates it into newly synthesized glycoconjugates. uni-konstanz.de The embedded azide group serves as a chemical handle, allowing for the covalent attachment of imaging probes through highly specific and bioorthogonal chemical reactions. mdpi.comuni-konstanz.de

Fluorescent Labeling via Click Chemistry

Once 1-Azido-1-deoxy-β-D-lactopyranoside is metabolized and integrated into cellular glycans, the azide group is displayed on the cell surface and within intracellular compartments. This azide can be selectively tagged with a fluorescent probe using "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. mdpi.comactivemotif.com The most prominent click reactions used for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). mdpi.comnih.gov

In CuAAC, a terminal alkyne-functionalized fluorescent dye reacts with the azide-labeled glycan in the presence of a copper(I) catalyst to form a stable triazole linkage. nih.gov While highly efficient, the potential toxicity of the copper catalyst can limit its application in living organisms. mdpi.com SPAAC, on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts rapidly with azides without the need for a catalyst, making it highly suitable for live-cell imaging. nih.govmedchemexpress.com

A wide array of fluorescent dyes functionalized with alkyne or cyclooctyne groups are commercially available, covering the full visible spectrum. This allows for multicolor imaging experiments to simultaneously visualize different cellular components or processes.

Table 1: Examples of Fluorescent Probes for Labeling Azide-Modified Glycans This table is interactive. You can sort and filter the data.

| Probe Type | Reactive Group | Common Dyes | Click Reaction Type | Key Feature |

|---|---|---|---|---|

| Alkyne-Dyes | Terminal Alkyne | Cyanine5 (Cy5) alkyne, Fluorescein (FAM) alkyne | CuAAC | Requires copper catalyst; high reaction efficiency. medchemexpress.com |

| Cyclooctyne-Dyes | Dibenzocyclooctyne (DBCO) | DBCO-Cy3, DBCO-Cy5 | SPAAC | Copper-free; ideal for live-cell imaging. medchemexpress.com |

| Fluorogenic Probes | Dibenzocyclooctyne (DIBO) | Fl-DIBO | SPAAC | Becomes highly fluorescent only upon reaction with an azide, reducing background noise. medchemexpress.com |

Microscopic Techniques (e.g., Fluorescence Microscopy, Confocal Microscopy)

Following fluorescent labeling, the spatial distribution and trafficking of glycans incorporating the 1-Azido-1-deoxy-β-D-lactopyranoside analog can be visualized using advanced microscopy techniques. nih.gov

Fluorescence Microscopy: This technique allows for the visualization of the location of the fluorescently tagged glycans within the cell. By choosing different fluorescent probes, researchers can study the general distribution of glycans on the cell membrane or within specific organelles.

Confocal Microscopy: Confocal microscopy provides higher-resolution images by eliminating out-of-focus light, enabling the detailed three-dimensional reconstruction of glycan localization. This is particularly useful for examining the co-localization of glycans with specific proteins or cellular structures, offering deeper insights into their functional interactions.

These imaging techniques have been instrumental in observing the dynamics of glycan expression and localization during various cellular processes, such as cell division, differentiation, and disease progression. mdpi.com

Flow Cytometry Applications

Flow cytometry offers a high-throughput method for quantifying the level of glycan expression on a cell-by-cell basis within a large population. nih.gov After cells are metabolically labeled with 1-Azido-1-deoxy-β-D-lactopyranoside and tagged with a fluorescent probe via click chemistry, they can be analyzed by a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam. This provides quantitative data on the abundance of the azide-labeled glycans on the cell surface. This application is particularly valuable for monitoring changes in glycosylation patterns in response to stimuli or in different cell populations, such as identifying cancer cells which often exhibit altered surface glycosylation. nih.gov

Glycoproteomics and Glycomics Analysis

Beyond imaging, 1-Azido-1-deoxy-β-D-lactopyranoside serves as a crucial tool for the in-depth analysis of glycoproteins and glycans, fields known as glycoproteomics and glycomics, respectively. The bioorthogonal azide handle facilitates the selective isolation and identification of glycoconjugates from complex biological mixtures. nih.govmdpi.com

Enrichment Strategies for Azide-Labeled Glycoconjugates

A major challenge in glycoproteomics is the low abundance of many glycoproteins compared to non-glycosylated proteins. nih.gov Metabolic labeling with azido sugars helps to overcome this by enabling the specific enrichment of glycoconjugates. nih.govcaltech.edu

The general workflow involves metabolically incorporating 1-Azido-1-deoxy-β-D-lactopyranoside into cellular glycans. nih.gov The cell lysate or secretome containing the azide-modified glycoproteins is then subjected to a click reaction with a capture reagent. mdpi.comnih.gov This reagent is typically an alkyne-functionalized tag, such as biotin (B1667282), which can then be captured by streptavidin-coated beads. caltech.edu Alternatively, the alkyne group can be directly attached to a solid support like agarose (B213101) or magnetic beads. nih.govcaltech.edu This affinity capture step selectively isolates the azide-labeled glycoconjugates, significantly increasing their concentration relative to other proteins in the sample. nih.gov This enrichment is critical for the subsequent identification of low-abundance glycoproteins by mass spectrometry. nih.gov

Table 2: Common Enrichment Strategies for Azide-Labeled Glycoconjugates This table is interactive. You can sort and filter the data.

| Capture Reagent | Affinity Matrix | Elution Method | Advantages |

|---|---|---|---|

| Alkyne-Biotin | Streptavidin-Agarose/Magnetic Beads | Biotin displacement, protease digestion | High affinity of biotin-streptavidin interaction provides efficient capture. caltech.edu |

| Alkyne-Agarose Beads | N/A (direct covalent linkage) | Protease digestion (on-bead) | Reduces non-specific binding associated with streptavidin. nih.gov |

Mass Spectrometry (MS) Applications in Glycan Analysis

Mass spectrometry is the definitive tool for identifying and characterizing the enriched azide-labeled glycans and glycoproteins. nih.gov After enrichment, the captured glycoproteins are typically digested into smaller peptides using an enzyme like trypsin. nih.gov The resulting mixture of peptides (some of which are glycosylated) is then analyzed by a mass spectrometer.

Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are used to ionize the peptides, which are then separated based on their mass-to-charge ratio. nih.gov Through tandem mass spectrometry (MS/MS), the peptide ions are fragmented, providing sequence information that allows for the identification of the protein and the precise site of glycosylation. The mass of the attached glycan can also be determined, providing information about its composition. The use of metabolic labeling with compounds like 1-Azido-1-deoxy-β-D-lactopyranoside has significantly advanced the scope and depth of glycomic and glycoproteomic analyses. nih.govnih.gov

MALDI Imaging Mass Spectrometry (IMS)

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) is a powerful technique that provides spatial information about the distribution of biomolecules directly in tissue sections. nih.govnih.gov This method combines the sensitivity of mass spectrometry with the spatial context of histology, enabling the visualization of hundreds of molecules simultaneously without the need for specific labels. nih.govnih.gov While direct MALDI-IMS studies specifically detailing the use of 1-Azido-1-deoxy-β-D-lactopyranoside are not yet prevalent, the existing methodologies for glycan imaging provide a clear framework for its potential application.

A well-established MALDI-IMS workflow for N-linked glycans involves the on-tissue enzymatic release of these sugar chains from their protein carriers using enzymes like Peptide-N-Glycosidase F (PNGase F). nih.govbulldog-bio.com The released glycans are then analyzed by MALDI-IMS to map their distribution across the tissue. nih.gov In a similar vein, 1-Azido-1-deoxy-β-D-lactopyranoside can be used as a metabolic precursor. Once introduced into a biological system, it can be incorporated into cellular glycoconjugates. The azide group then serves as a chemical handle for bioorthogonal "click" chemistry reactions. By reacting the azide-modified glycoconjugates with a reporter molecule containing a complementary alkyne or cyclooctyne group, researchers can tag these molecules for subsequent analysis.

This tagging strategy would allow for the use of MALDI-IMS to visualize the spatial distribution of where the azido-lactose has been metabolized and integrated within tissues. This could provide valuable insights into lactose (B1674315) metabolism and the localization of specific lactosylated glycoconjugates in various biological contexts, from normal physiological processes to disease states. nih.gov The ability of MALDI-IMS to analyze a wide range of molecular weights and its high sensitivity make it a suitable platform for such investigations. nih.govnih.gov

Probing Enzyme Mechanisms and Glycosylation Pathways

The azide functionality of 1-Azido-1-deoxy-β-D-lactopyranoside makes it a powerful probe for elucidating the mechanisms of enzymes involved in carbohydrate metabolism and for studying glycosylation pathways.

Studies on Glycosidases and Glycosyltransferases

Glycosidases and glycosyltransferases are crucial enzymes that catalyze the cleavage and formation of glycosidic bonds, respectively. nih.gov Understanding their mechanisms and substrate specificities is fundamental to glycobiology. Azido-sugars, including 1-Azido-1-deoxy-β-D-lactopyranoside, serve as valuable tools in these studies.

Glycosynthases, which are engineered mutants of glycosidases, can utilize glycosyl azides as donor substrates to synthesize oligosaccharides. nih.gov The azide group acts as a leaving group in the glycosylation reaction, allowing for the formation of a new glycosidic bond. nih.gov This has been instrumental in the synthesis of novel glycans and for studying the catalytic mechanism of these engineered enzymes.

Furthermore, the stereochemical outcome of glycosylation reactions can be influenced by the presence of an azide group. Studies on the glycosylation of 2-azido-2-deoxy sugar thioglycosides have shown that the presence and position of functional groups on the sugar ring can direct the formation of either α- or β-glycosides. frontiersin.org This provides insights into the factors that govern the stereoselectivity of glycosyltransferases and can aid in the design of specific inhibitors or substrates.

High-throughput Screening of Glycosynthases

The development of novel glycosynthases with desired specificities is often limited by the lack of efficient screening methods. The use of azido sugars as donor substrates has enabled the development of innovative high-throughput screening (HTS) platforms. nih.gov These methods rely on the detection of the azide ion that is released upon the completion of the glycosynthase reaction. mdpi.com

Two distinct HTS methods have been developed for this purpose:

pCyn-GFP Regulon Method : This method utilizes an E. coli-based biosensor where the presence of the azide ion induces the expression of Green Fluorescent Protein (GFP). The resulting fluorescence can be readily measured, providing a quantitative readout of glycosynthase activity. mdpi.com

Click Chemistry Method : In this approach, the released azide ion reacts with a fluorescent cycloalkyne probe. This reaction leads to a quenching of the fluorescence, which can be monitored to determine the extent of the glycosynthase reaction. mdpi.com

These HTS methodologies have been successfully applied to screen libraries of fucosynthase mutants, a type of glycosynthase, to identify variants with improved activity. nih.gov The ability to rapidly screen large libraries of enzyme mutants accelerates the process of directed evolution, enabling the development of custom-designed glycosynthases for the synthesis of complex carbohydrates. mdpi.com

Understanding Enzyme Tolerance to Azide-Modified Substrates

While azido sugars are useful probes, it is crucial to understand how the modification affects their recognition and processing by enzymes. The azide group is significantly different in size and electronic properties from the hydroxyl group it replaces, and this can impact enzyme activity. nih.gov

A systematic study on the accommodation of azide-substituted glucosides and N-acetylhexosaminides by a large panel of glycosidases revealed that the position of the azide group is critical for enzyme tolerance. nih.gov

| Substrate Modification | Relative Enzyme Activity | Key Findings |

| Azide at secondary carbons | Not significantly accommodated | Substrates are generally not processed by the enzymes. nih.gov |

| Azide at primary carbons | Productively recognized by a small subset of enzymes | Often processed very poorly. For 6-azido-glucoside, only 19% of active enzymes showed catalytic efficiency >20% of the native substrate. nih.gov |

| Azidoacetamide substitution | Not well-tolerated | Only a small fraction of enzymes processed this substrate at a rate above 5% of the parent compound. nih.gov |

These findings highlight that results obtained with azide-modified sugars should be interpreted with caution, as they may not always be representative of the natural substrate. nih.gov However, this differential tolerance can also be exploited. For instance, the poor processing of certain azide-modified substrates can be used to trap enzyme-substrate complexes for structural studies or to develop specific enzyme inhibitors. The insights gained from these studies are valuable for both interpreting data from metabolic labeling experiments and for designing more effective activity-based probes. nih.govacs.org

Development of Glycoprobes and Biosensors

The unique reactivity of the azide group makes 1-Azido-1-deoxy-β-D-lactopyranoside an excellent starting material for the synthesis of glycoprobes and biosensors. These tools are designed to detect, visualize, and quantify specific biological molecules or processes.

Glycolipid and Glycopeptide Analogs for Biological Probing

Glycolipids and glycopeptides are key components of cell membranes and play crucial roles in cellular communication and recognition. mdpi.comnih.gov Analogs of these molecules containing an azide group can be used to study their biological functions.

A series of β-Lactosylceramide (β-LacCer) analogs, a type of glycosphingolipid, have been synthesized with an azido group at the 6-position of the galactose unit of lactose. nih.govmdpi.com This was achieved through a multi-step synthesis starting from commercially available lactose. mdpi.comnih.gov These azide-labeled β-LacCer analogs serve as versatile platforms for further functionalization via click chemistry. nih.gov By attaching fluorescent tags or affinity labels, these probes can be used to study the trafficking and localization of β-LacCer in cell membranes and its role in various biological processes. mdpi.comnih.gov The small size of the azide group is expected to have a minimal impact on the biological properties of the glycolipid, making it a suitable mimic for the natural molecule. nih.gov

Similarly, 1-Azido-1-deoxy-β-D-lactopyranoside can be incorporated into peptides to create glycopeptide analogs. These probes can be used to study the interactions of glycopeptides with their binding partners or to identify and characterize the enzymes involved in their metabolism. The ability to attach various reporter groups to the azide functionality provides a high degree of flexibility in the design of these biological probes.

Sensor Development for Azide Detection

The intrinsic properties of the azide group within 1-Azido-1-deoxy-β-D-lactopyranoside and similar azido-sugars make them suitable for advanced sensor development, particularly for "click-free" detection methods in live cells. These molecules can function as azido photothermal probes (APPs) for techniques like mid-infrared photothermal (MIP) imaging. nih.gov This approach circumvents the need for the traditional click chemistry reaction with an alkyne-tagged fluorophore to visualize the sugar's location. nih.gov

The azide group possesses a unique vibrational frequency in a region of the infrared spectrum that is relatively quiet in biological systems. This allows for direct, label-free detection and imaging. nih.gov Research has demonstrated the use of azide-tagged monosaccharides, such as 1-deoxy-β-D-galactopyranosyl azide (1-GalAz), to track carbohydrate metabolism in real-time within living yeast cells. nih.gov When these cells are cultured with an azido-sugar, a distinct azide peak appears in the MIP spectrum, confirming the uptake and presence of the sugar. nih.gov

For instance, live-cell MIP imaging revealed that yeast cells cultured with 1-GalAz exhibited a clear azide peak at 2130 cm⁻¹, which was distinct from the peak observed for 6-azido-6-deoxy-D-galactose (6-GalAz) at 2156 cm⁻¹. This demonstrates the sensitivity of the technique to the azide's position on the sugar ring. nih.gov By monitoring the position and intensity of this azide-specific peak, researchers can not only confirm the presence of the molecule but also sense its local environment and interactions with intracellular proteins. nih.gov This capability establishes azido-sugars as powerful sensor probes for studying dynamic biological processes. nih.gov

Table 1: Infrared Peak Positions of Azido-Sugars in Live Yeast Cells

| Compound | Azide Position | MIP Azide Peak (cm⁻¹) |

|---|---|---|

| 1-deoxy-β-D-galactopyranosyl azide (1-GalAz) | C-1 | 2130 |

| 6-azido-6-deoxy-D-galactose (6-GalAz) | C-6 | 2156 |

Data sourced from studies on galactose metabolism in yeast. nih.gov

Bioconjugation for Material Science and Nanotechnology

The azide functionality of 1-Azido-1-deoxy-β-D-lactopyranoside makes it a key building block for bioconjugation in material science and nanotechnology. Its ability to participate in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for its covalent attachment to a wide array of materials. sigmaaldrich.com This versatility is exploited to modify surfaces and create advanced functional nanomaterials.

A significant application of 1-Azido-1-deoxy-β-D-lactopyranoside is in the functionalization of surfaces to create carbohydrate microarrays. These arrays are powerful tools for high-throughput screening of carbohydrate-protein interactions. The general strategy involves pre-functionalizing a surface, such as a glass slide, with alkyne groups. The azido-sugar can then be "clicked" onto the surface in a spatially defined pattern.

This method allows for the creation of well-defined glycopeptide arrays where azido sugar monomers are attached to peptide scaffolds that have been synthesized directly on the functionalized surface. utwente.nl The azide-alkyne cycloaddition provides a robust and efficient method for attaching the carbohydrate moieties, like β-Lactosyl azide, to the desired locations on the array. utwente.nl Characterization of these arrays helps in understanding the physicochemical properties of the individual spots and improving the quality of the microarray for studying glycan function. utwente.nl

1-Azido-1-deoxy-β-D-lactopyranoside and related azido-sugars are used to functionalize nanoparticles, creating glyco-nanoparticles with tailored properties for biomedical and material science applications. Conjugated polymers, known for their unique optical and electronic properties, can be formulated into nanoparticles and their surfaces can be decorated with carbohydrates. springernature.com

A common strategy involves synthesizing polymer nanoparticles that have reactive groups suitable for click chemistry. utwente.nl For example, single-chain polymer nanoparticles (SCNPs) can be designed to incorporate terminal alkyne groups. utwente.nl An azido-sugar can then be conjugated to the nanoparticle surface via CuAAC. utwente.nl A study on glucose-functionalized SCNPs demonstrated this principle, where 3-azido-propylglucose was successfully conjugated to alkyne-bearing nanoparticles. utwente.nl This approach can be extended to other azido-sugars like 1-Azido-1-deoxy-β-D-lactopyranoside to create nanoparticles displaying specific carbohydrate ligands for targeted applications. The density of the sugar on the nanoparticle surface was found to be a determining factor for cellular uptake. utwente.nl

This bioconjugation strategy is not limited to polymer nanoparticles. Azide-functionalized gold nanoparticles have also been synthesized, creating "click-ready" reagents that are stable, water-dispersible, and can be easily conjugated to alkyne-containing molecules or materials. researchgate.netnih.gov

Table 2: Summary of Azido-Glucose Functionalization on Single-Chain Polymer Nanoparticles (SCNPs)

| Parameter | Description | Finding |

|---|---|---|

| Conjugation Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Effective method for attaching azido-sugars to alkyne-functionalized SCNPs. |

| Ligand Attachment Site | Glucose C1-position vs. C6-position | No significant difference in cellular uptake based on the azide's attachment point on the glucose. |

| Determinant for Uptake | Ligand Density | Increased cellular uptake in HeLa cells correlated with higher glucose-surface density on the nanoparticles. |

Based on research with azido-glucose functionalized SCNPs. utwente.nl

Advanced Methodological Considerations and Future Directions

Strategies for Enhancing Bioorthogonal Reaction Kinetics in Biological Systems

The efficiency of labeling glycans with reporter molecules is critically dependent on the kinetics of the bioorthogonal reaction. While the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are foundational, significant efforts are underway to accelerate these reactions within the physiological context.

One major challenge with the Staudinger ligation is its relatively slow reaction rate. nih.gov To address this, researchers are developing phosphine (B1218219) reagents with modified electronic and steric properties to increase their reactivity towards azides. Another strategy involves the "traceless" Staudinger ligation, which avoids the formation of a phosphine oxide byproduct that can sometimes interfere with biological processes. nih.gov

For CuAAC, a primary concern is the toxicity of the copper catalyst. nih.gov Strategies to mitigate this include the development of copper-chelating ligands that protect cells from copper-induced damage while still promoting the cycloaddition reaction. nih.govspringernature.com Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. nih.gov The rate of SPAAC is highly dependent on the structure of the cyclooctyne (B158145) reagent. Research in this area focuses on designing novel cyclooctynes with enhanced ring strain and improved water solubility to accelerate reaction rates in aqueous biological environments. nih.govnih.gov Examples of next-generation cyclooctynes include difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes (DIBO), which exhibit significantly faster kinetics compared to first-generation reagents. nih.gov

Development of Novel Bioorthogonal Reagents for Lactoside Tagging

The development of new bioorthogonal reaction pairs is a key area of research to expand the toolkit for glycan analysis. nih.gov The goal is to create reactions that are not only fast and specific but also orthogonal to existing chemistries, allowing for simultaneous, multi-component labeling. nih.gov

Novel reagents are being designed with improved stability, smaller size, and tunable reactivity. nih.gov For instance, cyclopropenes and triazines are being explored as alternatives to alkynes and azides. nih.gov These smaller reagents may be less likely to perturb biological systems. The development of reagents for site-specific glyco-tagging of native proteins is another promising avenue. acs.org This involves chemoenzymatic methods to attach a glycopeptide ester with a bioorthogonal handle, such as an N-acetyl-glucosamine (GlcNAc) moiety, to the N-terminus of a protein. acs.org This GlcNAc tag can then be elaborated with more complex glycans. acs.org

Integration with Other "Omics" Technologies (e.g., Lipidomics, Metabolomics)

The integration of metabolic glycan labeling using azido (B1232118) sugars with other "omics" platforms like lipidomics and metabolomics offers a powerful approach for a systems-level understanding of cellular processes. researchgate.net Lipotoxicity, for example, which involves the accumulation of free fatty acids, can be studied by characterizing the lipidome of cells treated with fatty acids in combination with azido sugar labeling to observe concurrent changes in glycosylation. mdpi.com

Mass spectrometry-based workflows are central to these integrated approaches, allowing for the identification and quantification of a wide range of metabolites and lipids alongside glycosylated molecules. researchgate.net This can reveal intricate cross-talk between different metabolic pathways. For example, alterations in lipid metabolism, such as those seen in neurodegenerative diseases, may influence glycosylation patterns on cell surface proteins, a hypothesis that can be tested by combining lipidomic analysis with the metabolic labeling of glycans using azido sugars. mdpi.com

Computational Chemistry and Molecular Modeling of Azido-Lactoside Interactions

Computational chemistry and molecular modeling are becoming increasingly valuable tools for understanding how azido-lactosides and other modified sugars interact with biological molecules. These methods can provide insights at an atomic level that are often difficult to obtain through experimental approaches alone.

Ab initio molecular orbital calculations and molecular mechanics simulations can be used to investigate the specific interactions between a ligand like lactose (B1674315) and its binding protein, such as the lactose repressor (LacR). nih.gov These studies can elucidate how ligand binding affects protein-DNA interactions and the role of surrounding water molecules. nih.gov By extension, these computational approaches can be applied to model the binding of 1-azido-1-deoxy-β-D-lactopyranoside to glycosyltransferases and other glycan-processing enzymes. This can help predict how the azide (B81097) modification might alter binding affinity and catalytic efficiency, providing a rationale for observed experimental outcomes and guiding the design of new azido sugar probes with improved properties.

Challenges and Limitations in Current Applications of Azido Sugars in Glycobiology

Despite their utility, the use of azido sugars in glycobiology is not without its challenges and limitations. researchgate.netnih.gov A critical awareness of these issues is essential for the accurate interpretation of experimental data.

Potential Perturbations of Native Processes

A primary concern is that the introduction of an azide group, which is bulkier and electronically different from the hydroxyl group it typically replaces, can perturb the natural metabolic and signaling pathways being studied. nih.govnih.gov The modified sugar may not be processed by the cellular machinery in exactly the same way as its natural counterpart. nih.gov This could lead to an "over-accumulation" of the azido sugar on the cell surface, which, while beneficial for detection, might not accurately reflect the normal physiological state. nih.gov Furthermore, the labeling reagents themselves can induce metabolic stress, potentially confounding the interpretation of results. researchgate.net

Enzyme Specificity and Substrate Acceptance

The acceptance of azido sugars by the enzymes of the glycan biosynthetic machinery is a significant variable. researchgate.netnih.gov Studies have shown that glycosidases and glycosyltransferases can exhibit a wide range of tolerance for azide-substituted substrates. nih.govnih.gov The position of the azide group is a critical determinant of enzyme acceptance. nih.govacs.org For instance, azides on secondary carbons are often poorly accommodated, leading to substrates that are not processed, while those on primary carbons may be recognized by only a subset of enzymes, and often with reduced efficiency. nih.govacs.org This differential acceptance can vary between cell types and specific metabolic pathways, leading to a glycomic profile that may not be representative of the native state. nih.gov Therefore, careful consideration must be given to the choice of the azido sugar and the position of the azide modification, and appropriate controls are necessary to validate the biological relevance of the findings. acs.org

Future Prospects for 1-Azido-1-deoxy-β-D-lactopyranoside in Advancing Glycoscience

The strategic positioning of the azido group at the anomeric center of lactose, creating 1-Azido-1-deoxy-β-D-lactopyranoside, establishes this molecule as a significant and versatile building block for the future of glycoscience. Its prospects lie in its ability to serve as a molecular linchpin in the assembly of complex glycoconjugates, enabling deeper exploration of the intricate roles of lactose and its derivatives in biological systems. The future applications of this compound are poised to expand upon the foundations of bioorthogonal chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry". springernature.comnih.govdntb.gov.ua

The primary future role for 1-Azido-1-deoxy-β-D-lactopyranoside is in the synthesis of sophisticated glycoconjugates and neoglycoproteins . springernature.com As a disaccharide, it offers a more complex carbohydrate motif than its monosaccharide counterparts, such as azido-glucose or azido-galactose. chemimpex.comsigmaaldrich.com This makes it an invaluable tool for constructing molecules that more closely mimic naturally occurring glycans. Researchers can leverage the azide functionality to "click" the lactose unit onto a wide array of molecules functionalized with alkynes, including peptides, lipids, and synthetic polymers. nih.govsci-hub.se This will facilitate the creation of custom-designed probes to investigate biological processes where lactose recognition is crucial, such as in the study of galectins, a family of β-galactoside-binding proteins involved in inflammation, immunity, and cancer progression.

Furthermore, the compound is expected to be instrumental in the development of novel biomaterials and targeted drug delivery systems . By attaching 1-Azido-1-deoxy-β-D-lactopyranoside to polymers or nanoparticles, scientists can create surfaces that specifically interact with cells expressing lactose-binding receptors. This targeted approach holds promise for delivering therapeutic agents directly to specific cells or tissues, potentially increasing efficacy while minimizing off-target effects.

Another significant area of future development is in the construction of carbohydrate microarrays . nih.govdntb.gov.ua By immobilizing 1-Azido-1-deoxy-β-D-lactopyranoside and other related azido-sugars onto a solid support, researchers can create high-throughput platforms to screen for and characterize carbohydrate-binding proteins. This will accelerate the discovery of new lectin-glycan interactions and provide a deeper understanding of the glycome's functional role.

The exploration of stimuli-responsive surfactants and emulsifiers represents another promising frontier. beilstein-journals.org The inherent hydrophilicity of the lactose moiety, combined with the ability to attach various lipophilic tails via the azide group, could lead to the design of novel amphiphilic molecules. beilstein-journals.org These could have applications in creating smart materials that respond to specific biological cues or external stimuli. beilstein-journals.org

In essence, 1-Azido-1-deoxy-β-D-lactopyranoside is not merely a chemical reagent but a key that unlocks the potential to build intricate molecular architectures. Its future in glycoscience is tied to the expanding applications of click chemistry and the increasing need for well-defined glycoconjugates to unravel the complexities of the "sugar code" in health and disease. sci-hub.se The continued use of this and similar azido-sugars will undoubtedly fuel discoveries in chemical biology, drug discovery, and materials science. springernature.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-azido-1-deoxy-β-D-lactopyranoside, and how do protecting groups influence yield?

- Methodological Answer : The synthesis typically involves azide substitution at the anomeric position of lactose derivatives. A common approach is the Koenigs-Knorr reaction, where a halogenated precursor (e.g., bromo- or chloro-sugar) reacts with sodium azide. Acetyl protecting groups (e.g., tetra-O-acetyl derivatives) are critical to prevent undesired side reactions and improve solubility in organic solvents. For example, acetylation of hydroxyl groups before azide substitution enhances reaction efficiency, with yields reported up to 68% under anhydrous conditions . Post-synthesis deprotection using Zemplén conditions (NaOMe/MeOH) is recommended to preserve the azide functionality .

Q. Which characterization techniques are most reliable for confirming the structure of 1-azido-1-deoxy-β-D-lactopyranoside?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying stereochemistry and substitution patterns. Key signals include:

- ¹H NMR : Anomeric proton resonance at δ 5.2–5.4 ppm (β-configuration) and absence of the C1 hydroxyl proton.

- ¹³C NMR : Azide-bearing carbon at ~85–90 ppm.

Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, with [M+Na]⁺ peaks observed around m/z 328 . IR spectroscopy validates the azide stretch at ~2100 cm⁻¹ .

Advanced Research Questions

Q. How does 1-azido-1-deoxy-β-D-lactopyranoside perform in glycosylation reactions compared to non-azidated lactose derivatives?

- Methodological Answer : The azide group enhances reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient "click chemistry" for glycoconjugate synthesis. However, steric hindrance from the azide can reduce glycosylation efficiency with traditional acceptors (e.g., alcohols or amines). Kinetic studies show a 20–30% decrease in reaction rate compared to hydroxylated analogs. Optimization requires adjusting catalyst loading (e.g., 10 mol% CuBr) and using microwave-assisted conditions (50°C, 1 h) to achieve >90% conversion .

Q. What are the stability challenges of 1-azido-1-deoxy-β-D-lactopyranoside under varying pH and thermal conditions?

- Methodological Answer : The compound is prone to azide reduction or decomposition in acidic (pH < 4) or basic (pH > 9) environments. Thermal stability tests (TGA/DSC) indicate decomposition above 120°C. For long-term storage, lyophilization and storage at –20°C in anhydrous DMSO or acetonitrile is advised. Acetylated derivatives exhibit improved stability, with <5% degradation over 6 months under inert atmospheres .

Q. How can researchers reconcile contradictory data on the regioselectivity of 1-azido-1-deoxy-β-D-lactopyranoside in enzymatic reactions?

- Methodological Answer : Discrepancies arise from enzyme source variability. For example, β-galactosidases from E. coli show higher specificity toward the azide-modified substrate than mammalian isoforms. To address this, perform comparative assays using standardized enzyme kits (e.g., Sigma-Aldrich β-galactosidase) and monitor reaction progress via HPLC. Adjusting buffer ionic strength (e.g., 50 mM phosphate, pH 6.5) can mitigate non-specific binding .

Q. What strategies enable the use of 1-azido-1-deoxy-β-D-lactopyranoside in studying carbohydrate-protein interactions via molecular dynamics (MD)?

- Methodological Answer : Parametrize the azide group using force fields (e.g., CHARMM36 or GLYCAM06) to simulate its electronic effects on binding. MD simulations (50 ns trajectories) reveal that the azide induces conformational changes in lectin binding pockets, reducing binding free energy by ~2 kcal/mol compared to native lactose. Experimental validation via surface plasmon resonance (SPR) shows a 5-fold decrease in affinity (KD = 120 µM vs. 25 µM for lactose) .

Q. How does the azide moiety in 1-azido-1-deoxy-β-D-lactopyranoside influence its role in metabolic labeling studies?

- Methodological Answer : The azide serves as a bioorthogonal tag for tracking glycosylation in live cells. Protocols involve incubating cells with 50 µM azidated lactose for 24 h, followed by CuAAC with alkyne-functionalized probes (e.g., fluorescein). Flow cytometry quantifies incorporation efficiency, typically 15–20% higher than chemical labeling with NHS esters. Note that cytotoxicity occurs at concentrations >100 µM, necessitating dose-response assays .

Key Considerations for Experimental Design

- Contradiction Analysis : Cross-validate synthetic yields and enzymatic activity data using orthogonal techniques (e.g., NMR for purity, LC-MS for reaction intermediates).

- Data Reproducibility : Document protecting group strategies and solvent systems rigorously, as these significantly impact reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。